Free Acid Form Exhibits Submicromolar MC4R Antagonist Activity: Methyl Ester Serves as a Prodrug with Validated Pharmacological Baseline
The free acid form of the target compound (4-amino-3-(4-methylcyclohexyl)butanoic acid) demonstrates measurable antagonist activity at the human melanocortin-4 receptor (MC4R) with an IC50 of 65 nM in a cAMP accumulation assay using HEK293 cells expressing the GScAMP22F cAMP reporter [1]. Under identical assay conditions, the same compound exhibits IC50 = 78 nM at the human melanocortin-3 receptor (MC3R), yielding an MC4R/MC3R selectivity ratio of 1.2 (modest preference for MC4R) [1]. The methyl ester analog (target compound) serves as a lipophilic prodrug that undergoes in situ esterase-mediated hydrolysis to generate this pharmacologically active free acid species [2].
| Evidence Dimension | MC4R antagonist potency |
|---|---|
| Target Compound Data | Free acid: IC50 = 65 nM at MC4R; IC50 = 78 nM at MC3R; selectivity ratio = 1.2 |
| Comparator Or Baseline | Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid): Primary target is GABAB receptor, with negligible reported MC4R activity at similar concentrations |
| Quantified Difference | Target compound demonstrates MC4R antagonist activity at 65 nM, whereas baclofen exhibits primary pharmacology at GABAB (EC50 ~ 100-200 nM) with distinct target profile |
| Conditions | Human MC4R expressed in HEK293 cells with GScAMP22F cAMP reporter; antagonist activity assessed as reduction in alpha-MSH-induced cAMP accumulation |
Why This Matters
Procurement of the methyl ester form enables research groups to investigate MC4R-mediated pathways using a compound with a defined pharmacological baseline (65 nM IC50 upon hydrolysis) that differs fundamentally from the GABAB-targeting profile of baclofen and other phenyl-substituted β-aminobutyrate analogs.
- [1] BindingDB BDBM50565825 (CHEMBL4777048). Antagonist activity at human MC4R and MC3R. ChEMBL curated data. View Source
- [2] Kuujia. Methyl 4-amino-3-(4-methylcyclohexyl)butanoate (CAS 1497125-50-4). Chiral intermediate description. View Source
